molecular formula C12H13N B1315594 4-(4-Cyanophenyl)-2-methyl-1-butene CAS No. 90433-26-4

4-(4-Cyanophenyl)-2-methyl-1-butene

Cat. No.: B1315594
CAS No.: 90433-26-4
M. Wt: 171.24 g/mol
InChI Key: YIKVBHZPDAPMIV-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a cyanophenyl group attached to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)-2-methyl-1-butene typically involves the reaction of 4-cyanobenzaldehyde with a suitable alkene under catalytic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-cyanobenzaldehyde to form the desired butene derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an inert solvent like tetrahydrofuran (THF) or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Cyanophenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-methyl-1-butene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyanophenyl group, which affects the electron density of the butene chain. This can facilitate various reactions, such as nucleophilic addition or substitution, by stabilizing reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylacetic acid: Another cyanophenyl derivative with different reactivity due to the presence of a carboxylic acid group.

    4-Cyanophenyl isocyanate: Contains an isocyanate group, leading to different chemical behavior and applications.

    Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A compound with a hydrazinecarboxylate group, used in catalytic reactions.

Uniqueness

4-(4-Cyanophenyl)-2-methyl-1-butene is unique due to its specific structure, which combines a cyanophenyl group with a butene chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

4-(3-methylbut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKVBHZPDAPMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535471
Record name 4-(3-Methylbut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90433-26-4
Record name 4-(3-Methylbut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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